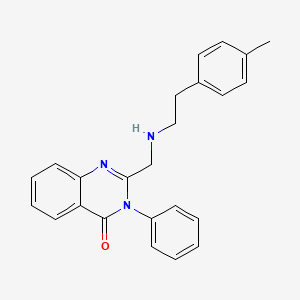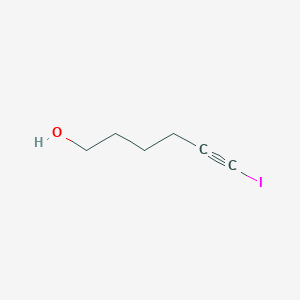
5-Hexyn-1-ol, 6-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyn-1-ol, 6-iodo-: is an organic compound with the molecular formula C6H9IO It is a derivative of 5-Hexyn-1-ol, where an iodine atom is attached to the sixth carbon in the hexynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Hexyn-1-ol, 6-iodo- typically involves the iodination of 5-Hexyn-1-ol. One common method is the reaction of 5-Hexyn-1-ol with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate. This intermediate is then treated with sodium iodide in acetone under reflux conditions to yield 5-Hexyn-1-ol, 6-iodo- .
Industrial Production Methods:
While specific industrial production methods for 5-Hexyn-1-ol, 6-iodo- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Hexyn-1-ol, 6-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in 5-Hexyn-1-ol, 6-iodo- can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The triple bond in the hexynyl chain can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Oxidation: PCC in dichloromethane, room temperature; KMnO4 in aqueous solution, elevated temperature.
Reduction: Hydrogen gas with Pd/C catalyst, room temperature and pressure.
Major Products:
Substitution: Various substituted hexyn-1-ol derivatives.
Oxidation: Hexynal (aldehyde) or hexynoic acid (carboxylic acid).
Reduction: Hexen-1-ol or hexan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Hexyn-1-ol, 6-iodo- is used as a building block in organic synthesis. It is involved in the preparation of complex molecules such as cyclic enediynes and alkaloids .
Biology:
In biological research, 5-Hexyn-1-ol, 6-iodo- can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates .
Medicine:
The compound’s derivatives are explored for potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry:
In the industrial sector, 5-Hexyn-1-ol, 6-iodo- is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics and photonics .
Wirkmechanismus
The mechanism of action of 5-Hexyn-1-ol, 6-iodo- primarily involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can participate in substitution reactions, while the triple bond can undergo addition and reduction reactions. These chemical transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in synthesis and modification of other molecules .
Vergleich Mit ähnlichen Verbindungen
5-Hexyn-1-ol: The parent compound without the iodine atom.
6-Iodo-1-hexyne: Similar structure but lacks the hydroxyl group.
4-Pentyn-1-ol: Shorter carbon chain with similar functional groups.
3-Butyn-1-ol: Even shorter carbon chain with similar functional groups.
Uniqueness:
5-Hexyn-1-ol, 6-iodo- is unique due to the presence of both the iodine atom and the hydroxyl group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds.
Eigenschaften
IUPAC Name |
6-iodohex-5-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUMBNKHDDMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC#CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457980 |
Source


|
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106335-92-6 |
Source


|
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
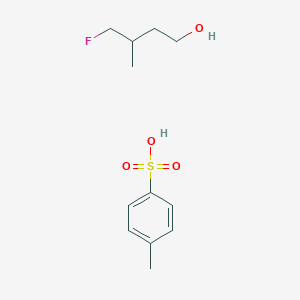
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
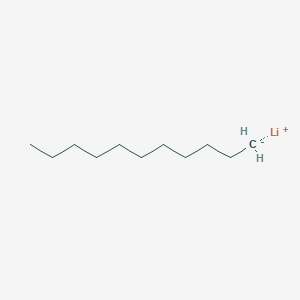
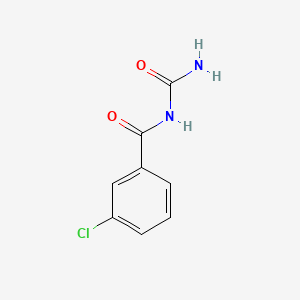
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)




